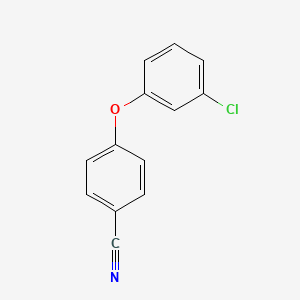

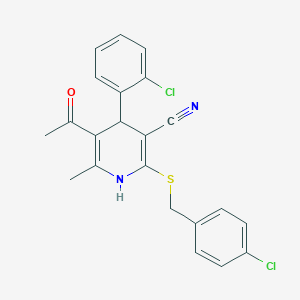

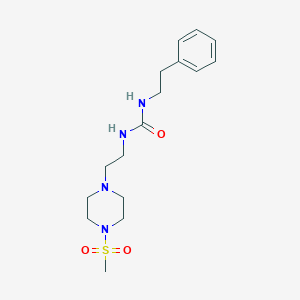

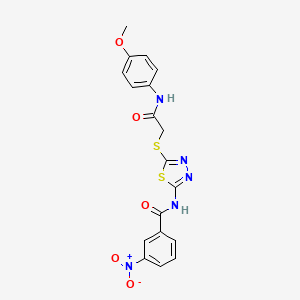

![molecular formula C14H10ClF3N2O2 B2401306 (E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene](methoxy)amine CAS No. 1092343-94-6](/img/structure/B2401306.png)

(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene](methoxy)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound like this can be analyzed using various techniques, including X-ray crystallography and spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For instance, it might undergo reactions with acids, bases, or other reagents, leading to the formation of new compounds .Physical And Chemical Properties Analysis

This compound has a molecular weight of 330.69. Other physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques .Aplicaciones Científicas De Investigación

- Future Prospects : Researchers anticipate discovering novel applications for TFMP in crop protection .

- Hybrid Molecules : TFMP derivatives, including (E)-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylideneamine, have been explored as inhibitors of NS5B in potential Hepatitis C treatments .

- In Vitro Studies : Researchers have observed increased cell growth speed when cells were cultured with 2% fetal bovine serum using (E)-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylideneamine .

- Targeting PI3Ks : Alpelisib, an FDA-approved drug, contains trifluoromethyl alkyl-substituted pyridine. It is used in cancer treatment, specifically targeting PI3Ks (phosphoinositide 3-kinases) .

Agrochemicals

NS5B Inhibitors

Cell Growth Studies

Alpelisib (FDA-Approved)

Mecanismo De Acción

Target of Action

The primary target of this compound is the AcpS-PPTase enzymes . These enzymes play a crucial role in bacterial proliferation .

Mode of Action

The compound interacts with its targets by inhibiting the AcpS-PPTase enzymes . This inhibition is believed to halt bacterial proliferation effectively .

Biochemical Pathways

The compound affects the biochemical pathways related to the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules . These molecules are known inhibitors of NS5B, which is significant in the potential treatment of Hepatitis C .

Result of Action

The result of the compound’s action is the inhibition of bacterial proliferation . By targeting and inhibiting AcpS-PPTase enzymes, the compound can effectively halt the growth of bacteria .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors These factors could include temperature, pH levels, and the presence of other compounds or enzymes.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-methoxymethanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3N2O2/c1-21-20-7-9-2-4-11(5-3-9)22-13-12(15)6-10(8-19-13)14(16,17)18/h2-8H,1H3/b20-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUVFSXDMIDSDM-IFRROFPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2401223.png)

![5-bromo-N-(5-((4-ethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2401224.png)

![1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2401229.png)

![ethyl 3-carbamoyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2401235.png)